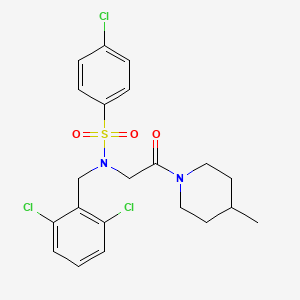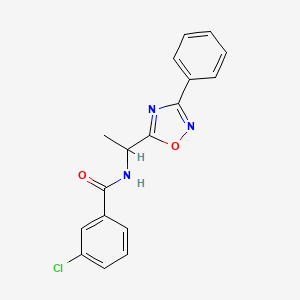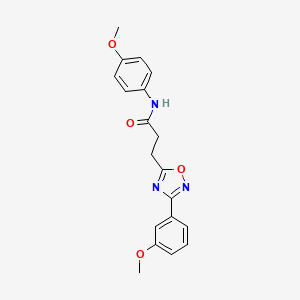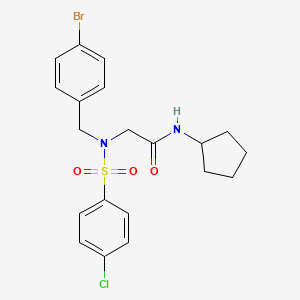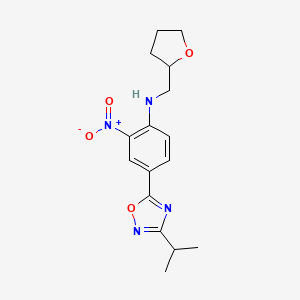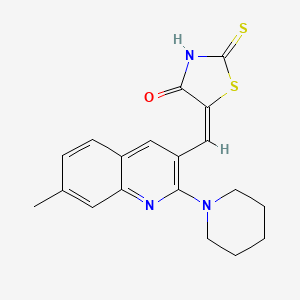
2-acetyl-7-methoxy-3-(((3-nitrobenzoyl)oxy)methyl)quinoxaline 1-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-acetyl-7-methoxy-3-(((3-nitrobenzoyl)oxy)methyl)quinoxaline 1-oxide, also known as NQO1, is a quinone oxidoreductase that plays a crucial role in cellular defense against oxidative stress. It has been extensively studied for its potential applications in cancer therapy, neurodegenerative diseases, and other oxidative stress-related disorders.
作用機序
2-acetyl-7-methoxy-3-(((3-nitrobenzoyl)oxy)methyl)quinoxaline 1-oxide functions as a quinone oxidoreductase that catalyzes the reduction of quinones to hydroquinones. This process helps to prevent the formation of reactive oxygen species and the subsequent damage to cellular components. 2-acetyl-7-methoxy-3-(((3-nitrobenzoyl)oxy)methyl)quinoxaline 1-oxide also plays a crucial role in the detoxification of carcinogens by converting them into less toxic compounds.
Biochemical and Physiological Effects:
2-acetyl-7-methoxy-3-(((3-nitrobenzoyl)oxy)methyl)quinoxaline 1-oxide has been shown to have a wide range of biochemical and physiological effects. It helps to prevent oxidative stress by reducing the formation of reactive oxygen species. 2-acetyl-7-methoxy-3-(((3-nitrobenzoyl)oxy)methyl)quinoxaline 1-oxide also plays a crucial role in the detoxification of carcinogens and the prevention of cancer development. It has been shown to protect neurons against oxidative stress and reduce the accumulation of toxic proteins in the brain.
実験室実験の利点と制限
One of the advantages of 2-acetyl-7-methoxy-3-(((3-nitrobenzoyl)oxy)methyl)quinoxaline 1-oxide is that it can be easily synthesized in the laboratory. It is also highly stable and can be stored for long periods of time. However, one of the limitations of 2-acetyl-7-methoxy-3-(((3-nitrobenzoyl)oxy)methyl)quinoxaline 1-oxide is that it can be difficult to work with due to its high toxicity. Care must be taken when handling 2-acetyl-7-methoxy-3-(((3-nitrobenzoyl)oxy)methyl)quinoxaline 1-oxide to avoid exposure to toxic fumes and vapors.
将来の方向性
There are many potential future directions for the study of 2-acetyl-7-methoxy-3-(((3-nitrobenzoyl)oxy)methyl)quinoxaline 1-oxide. One area of research is the development of 2-acetyl-7-methoxy-3-(((3-nitrobenzoyl)oxy)methyl)quinoxaline 1-oxide inhibitors for the treatment of cancer. By inhibiting 2-acetyl-7-methoxy-3-(((3-nitrobenzoyl)oxy)methyl)quinoxaline 1-oxide, it may be possible to prevent the detoxification of carcinogens and promote cancer cell death. Another area of research is the study of 2-acetyl-7-methoxy-3-(((3-nitrobenzoyl)oxy)methyl)quinoxaline 1-oxide in neurodegenerative diseases. By understanding the role of 2-acetyl-7-methoxy-3-(((3-nitrobenzoyl)oxy)methyl)quinoxaline 1-oxide in these diseases, it may be possible to develop new treatments that target this enzyme. Additionally, the study of 2-acetyl-7-methoxy-3-(((3-nitrobenzoyl)oxy)methyl)quinoxaline 1-oxide in other oxidative stress-related disorders such as cardiovascular disease and diabetes may provide new insights into the mechanisms underlying these diseases.
合成法
The synthesis of 2-acetyl-7-methoxy-3-(((3-nitrobenzoyl)oxy)methyl)quinoxaline 1-oxide can be achieved through various methods. One of the most common methods is the reaction between 7-methoxy-2-methyl-3-oxoquinoxaline and 3-nitrobenzyl alcohol in the presence of trifluoroacetic acid. The resulting product is then oxidized to form 2-acetyl-7-methoxy-3-(((3-nitrobenzoyl)oxy)methyl)quinoxaline 1-oxide. Another method involves the reaction between 2-acetyl-7-methoxyquinoxaline and 3-nitrobenzyl alcohol in the presence of acetic anhydride and sulfuric acid.
科学的研究の応用
2-acetyl-7-methoxy-3-(((3-nitrobenzoyl)oxy)methyl)quinoxaline 1-oxide has been extensively studied for its potential applications in cancer therapy. It has been shown to play a crucial role in the detoxification of carcinogens and the prevention of cancer development. 2-acetyl-7-methoxy-3-(((3-nitrobenzoyl)oxy)methyl)quinoxaline 1-oxide has also been studied for its potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been shown to protect neurons against oxidative stress and reduce the accumulation of toxic proteins in the brain.
特性
IUPAC Name |
(3-acetyl-6-methoxy-4-oxidoquinoxalin-4-ium-2-yl)methyl 3-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O7/c1-11(23)18-16(20-15-7-6-14(28-2)9-17(15)21(18)25)10-29-19(24)12-4-3-5-13(8-12)22(26)27/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXOQTYZIFOESMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=[N+](C2=C(C=CC(=C2)OC)N=C1COC(=O)C3=CC(=CC=C3)[N+](=O)[O-])[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Acetyl-6-methoxy-4-oxidoquinoxalin-2-yl)methyl 3-nitrobenzoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



